molecular formula C20H21F2N3O3 B2662052 (E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea CAS No. 1235707-16-0

(E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea

Cat. No.: B2662052
CAS No.: 1235707-16-0
M. Wt: 389.403
InChI Key: PZKYFRLMARUIGX-VOTSOKGWSA-N
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Description

(E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a synthetic organic compound characterized by its complex structure, which includes a difluorophenyl group, a furan ring, and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

  • Formation of the Furan-2-yl Acrylate Intermediate

      Starting Materials: Furan-2-carboxylic acid and acryloyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.

      Outcome: Formation of the furan-2-yl acrylate intermediate.

  • Synthesis of the Piperidine Derivative

      Starting Materials: Piperidine and the furan-2-yl acrylate intermediate.

      Reaction Conditions: The reaction is conducted under reflux conditions in a suitable solvent such as ethanol.

      Outcome: Formation of the 1-(3-(furan-2-yl)acryloyl)piperidine derivative.

  • Coupling with Difluorophenyl Isocyanate

      Starting Materials: 2,6-difluorophenyl isocyanate and the piperidine derivative.

      Reaction Conditions: The reaction is performed at room temperature in an inert solvent like tetrahydrofuran.

      Outcome: Formation of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, distillation, and chromatography.

    Quality Control: Implementing rigorous testing protocols to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives of the furan ring or the piperidine moiety.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in inert solvents like ether or tetrahydrofuran.

      Products: Reduced forms of the acrylate or urea functionalities.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Performed in polar solvents under mild to moderate temperatures.

      Products: Substituted derivatives at the difluorophenyl or furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Scientific Research Applications

(E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea has several applications in scientific research:

  • Medicinal Chemistry

      Potential Therapeutic Agent: Investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.

      Drug Design: Used as a lead compound for the development of new pharmaceuticals.

  • Biological Studies

      Enzyme Inhibition: Studied for its ability to inhibit specific enzymes involved in disease pathways.

      Receptor Binding: Examined for its binding affinity to various biological receptors.

  • Industrial Applications

      Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

      Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s difluorophenyl and furan moieties may facilitate binding to active sites, while the piperidine and urea groups could modulate the compound’s overall activity and selectivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,6-difluorophenyl)-3-(piperidin-4-yl)methylurea

    • Lacks the furan-2-yl acrylate moiety, potentially altering its biological activity and specificity.
  • (E)-1-(2,6-difluorophenyl)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)urea

    • Contains a thiophene ring instead of a furan ring, which may affect its chemical reactivity and biological interactions.

Uniqueness

(E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is unique due to its combination of a difluorophenyl group, a furan ring, and a piperidine moiety, which together confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c21-16-4-1-5-17(22)19(16)24-20(27)23-13-14-8-10-25(11-9-14)18(26)7-6-15-3-2-12-28-15/h1-7,12,14H,8-11,13H2,(H2,23,24,27)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKYFRLMARUIGX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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